4,6-Dimethylnicotinic acid hydrochloride
Overview
Description
4,6-Dimethylnicotinic acid hydrochloride is a chemical compound with the formula C₈H₁₀ClNO₂ . It is also known by the synonym 4,6-Dimethylpyridine-3-carboxylic acid . The molecular weight of this compound is 187.63 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cc(C)c(cn1)C(O)=O
. This indicates that the molecule consists of a pyridine ring with two methyl groups and a carboxylic acid group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 193-194°C . The compound is stable under normal conditions and should be stored at ambient temperature .Scientific Research Applications
Synthesis and Pharmaceutical Applications
4,6-Dimethylnicotinic acid hydrochloride is an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown a range of activities, including anxiolytic, anti-inflammatory, and analgesic effects. For instance, derivatives of 4,6-dimethylnicotinic acid have been synthesized and evaluated for their anxiolytic activity, highlighting the compound's role in the development of new therapeutic agents (Glozman et al., 2001). Additionally, alkylamides of 2-alkoxy-4,6-dimethylnicotinic acids have been synthesized and assessed for their anti-inflammatory and analgesic properties, further emphasizing the compound's utility in pharmaceutical research (Gavrilov et al., 2000).
Chemical Modification and Derivatization
This compound is also used in the preparation of deuterated derivatives for scientific research. For example, methyl groups of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid were deuterated to create specific nicotinoylating agents for protein modification, demonstrating the compound's versatility in biochemical studies (Tsumoto et al., 2003).
Environmental and Analytical Chemistry
In analytical and environmental chemistry, the detection and quantification of genotoxic impurities in pharmaceuticals are critical for ensuring drug safety. Research into the quantification of potential genotoxic impurities in drug substances exemplifies the application of this compound and its derivatives in developing specific analytical methodologies (Dumbre et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nicotinic acid derivatives can interact with various receptors and enzymes in the body, potentially influencing multiple biochemical pathways .
Result of Action
One study suggests that a compound structurally similar to 4,6-dimethylnicotinic acid hydrochloride possesses combined antidepressant and anxiolytic properties .
properties
IUPAC Name |
4,6-dimethylpyridine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALMKYCSXJWFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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